molecular formula C6H2ClN3O2 B1338257 6-Chloro-2-cyano-3-nitropyridine CAS No. 93683-65-9

6-Chloro-2-cyano-3-nitropyridine

Cat. No. B1338257
Key on ui cas rn: 93683-65-9
M. Wt: 183.55 g/mol
InChI Key: XVIHGTRTKQZJAC-UHFFFAOYSA-N
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Patent
US06369056B1

Procedure details

A mixture of 2,6-dichloro-3-nitropyridine and cuprous cyanide in 1-methyl-2-pyrrolidinone was quickly heated to 180° C. and maintained at that temperature for 15 minutes with vigorous stirring. The mixture was cooled to −10° C. and the deep brown solution was poured into ice water (3.5 L) and stirred for 30 min. The flocculent brown precipitate was collected and washed with H2O. After drying for about 1.5 h, the moist solid was extracted with boiling toluene (3×300 mL). The combined toluene extracts were washed with H2O, brine, and dried (MgSO4), concentrated. The crude product was crystallized from EtOAc/hexane to afford the title compound: mp 115-117° C.; 1H NMR(DMSO-d6) δ8.16 (dd, 1H, J=8.7, 3.0 Hz), 8.82 (d, 1H, J=9.0 Hz); MS (EI) m/z 183/185 (M+H)+; Anal Calc. For C6H2ClN3O2: C, 39.26; H, 1.10; N, 22.89. Found: C, 39.47; H, 1.38; N, 22.77.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
3.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([Cl:11])[N:3]=1.[CH3:12][N:13]1CCCC1=O>>[Cl:11][C:4]1[N:3]=[C:2]([C:12]#[N:13])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])Cl
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
ice water
Quantity
3.5 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 15 minutes with vigorous stirring
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to −10° C.
CUSTOM
Type
CUSTOM
Details
The flocculent brown precipitate was collected
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
After drying for about 1.5 h
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
the moist solid was extracted with boiling toluene (3×300 mL)
WASH
Type
WASH
Details
The combined toluene extracts were washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from EtOAc/hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)C#N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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